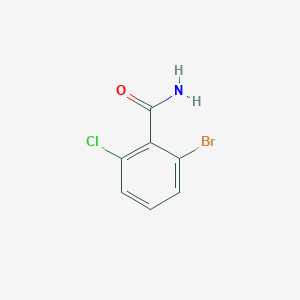

2-Bromo-6-chlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVPGKUGXMLYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879031 | |

| Record name | 2-CHLORO-6-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66073-53-8 | |

| Record name | 2-CHLORO-6-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Chlorobenzamide and Advanced Analogues

Precursor-Based Synthetic Routes to 2-Bromo-6-chlorobenzamide

The construction of this compound often begins with carefully chosen precursors, such as substituted benzamides or benzoic acids. These starting materials undergo a series of transformations to introduce the desired halogen substituents and the final amide functionality.

Halogenation Strategies from Benzamide (B126) and Benzoic Acid Precursors

Direct halogenation of a benzamide or benzoic acid precursor is a primary strategy for introducing bromine and chlorine atoms onto the aromatic ring. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the existing substituents. For instance, starting with a compound like 2-chlorobenzamide, subsequent bromination would be directed by the existing chloro and amide groups. However, achieving the specific 2-bromo-6-chloro substitution pattern often requires more controlled, multi-step approaches to avoid the formation of undesired isomers. lumenlearning.com The synthesis of related compounds, such as o-chlorobromobenzene, has been achieved through methods like the diazotization of o-chloroaniline followed by a Sandmeyer-type reaction with cuprous bromide. orgsyn.org

Multi-Step Organic Synthesis Approaches for Target Compound Construction

Multi-step synthesis provides a more controlled pathway to complex molecules like this compound, allowing for the precise installation of functional groups. msu.edulibretexts.org A key strategy involves the synthesis of a suitable benzoic acid precursor, which is then converted to the final benzamide.

A scalable process for a related precursor, methyl 2-bromo-6-chlorobenzoate, highlights a robust multi-step approach. researchgate.net This synthesis begins with an ortho-lithiation of a substituted aromatic compound, followed by carboxylation to introduce the carboxylic acid group. researchgate.net Careful temperature control is critical during the o-lithiation step to prevent exothermic decomposition. researchgate.net The resulting 2-bromo-6-chlorobenzoic acid can then be esterified and subsequently converted to the primary amide, this compound, through standard amidation procedures. Another example involves the synthesis of 2-chloro-6-bromo-p-nitrobenzoic acid, which utilizes a sequence of reactions including nitration, reduction, acetylation, oxidation, chlorination, and bromination on a toluene backbone. patsnap.com

The general principle of multi-step synthesis involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. libretexts.org For aromatic compounds, the order of electrophilic substitution reactions is critical to achieve the desired substitution pattern based on the directing effects of the substituents. lumenlearning.com

Catalytic Approaches in the Synthesis of Halogenated Benzamides

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve C-H bond functionalization, offering a more direct and efficient route to halogenated benzamides. Palladium and copper catalysts are particularly prominent in this area.

Palladium-Catalyzed Coupling Reactions and Related Transformations

Palladium catalysis is a powerful tool for the direct ortho-halogenation of benzamides. sci-hub.se This method often utilizes a directing group, such as the amide itself, to guide the catalyst to a specific C-H bond. A general and efficient protocol for the synthesis of ortho-halogenated tertiary benzamides involves using a cationic palladium catalyst, which can be generated in situ from Palladium(II) acetate (Pd(OAc)₂). sci-hub.se This system can effectively catalyze ortho-iodination, bromination, and chlorination using N-halosuccinimides (NXS) as the halogen source under mild conditions. sci-hub.se The catalytic cycle is thought to involve the formation of a Pd(IV) intermediate followed by reductive elimination to yield the halogenated product. sci-hub.se This methodology is applicable to a variety of benzamides, including those with electron-withdrawing groups. sci-hub.se

| Catalyst System | Halogen Source | Substrate | Product | Yield |

| Pd(OAc)₂ / TfOH | NCS | N,N-Diisopropylbenzamide | 2-Chloro-N,N-diisopropylbenzamide | 83% |

| Pd(OAc)₂ / TfOH | NBS | N,N-Diisopropylbenzamide | 2-Bromo-N,N-diisopropylbenzamide | 95% |

| Pd(OAc)₂ / TfOH | NIS | N,N-Diisopropylbenzamide | 2-Iodo-N,N-diisopropylbenzamide | 96% |

| Data derived from studies on ortho-halogenation of tertiary benzamides. sci-hub.se |

Copper-Catalyzed Reactions in Benzamide Synthesis

Copper-catalyzed reactions represent a more economical alternative for C-H bond halogenation. nih.gov These methods have shown significant progress in the direct halogenation of arenes, including benzamide derivatives. nih.govbeilstein-journals.org Copper catalysts, in conjunction with various halogen sources like N-halosuccinimides (NXS), can promote the ortho-C–H halogenation of aryl carboxamides. beilstein-journals.org The use of a directing group is also a common strategy in copper-catalyzed systems to achieve high regioselectivity. beilstein-journals.org While historically challenging, recent advancements have expanded the scope of copper catalysis to include a wide range of substrates and halogenating agents for the synthesis of organohalides. nih.gov Copper-catalyzed methods are valued for their low cost, high stability, and operational simplicity. nih.govepa.gov

| Catalyst | Ligand / Additive | Halogen Source | Substrate Type | Transformation |

| CuI | N-methylmorpholine N-oxide | AgF | N-(quinolin-8-yl)benzamides | C-H o-fluorination |

| CuBr₂ | 1,10-phenanthroline | I₂ | 1,3-azoles | C-H iodination |

| Copper Catalyst | 2-(pyridine-2-yl)isopropylamine | NXS (X = Cl, Br, I) | Aryl-2-carboxamides | C-H o-halogenation |

| Table summarizing various copper-catalyzed halogenation reactions. nih.govbeilstein-journals.org |

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is essential for the successful and scalable synthesis of this compound. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the equivalents of reagents and catalysts.

In catalytic reactions, optimization involves screening different ligands, catalyst loadings, and reaction times to maximize conversion and selectivity. scielo.br For example, reducing the reaction time in a synthetic process can prevent the formation of undesired byproducts, thereby increasing the selectivity for the target compound. scielo.br The choice of solvent can also significantly impact the reaction outcome; for example, acetonitrile (B52724) has been identified as a "greener" and effective solvent in certain oxidative coupling reactions. scielo.br The goal of optimization is to develop a process that is not only high-yielding but also safe, cost-effective, and environmentally sustainable.

Solvent Effects and Temperature Regimes in Synthesis

The selection of an appropriate solvent and the control of temperature are critical parameters that significantly influence the outcome of the synthesis of this compound. These factors affect reaction rates, equilibrium positions, and the solubility of reactants and products.

Solvent Effects: The solvent's role extends beyond simply dissolving reactants; it can influence the reaction mechanism and stability of intermediates. For amide bond formation, a range of solvents can be employed, from traditional organic solvents to greener alternatives.

Polar Aprotic Solvents: Solvents such as acetonitrile are often effective for amidation reactions, as they are capable of dissolving most carboxylic acids and amines. acs.org

"Green" Solvents: In an effort to develop more environmentally sustainable methods, bio-derived solvents like limonene have been explored for amide formation. bohrium.com Such solvents can simplify the post-reaction work-up and may be recyclable. bohrium.com

Solvent-Free Conditions: Some modern approaches avoid solvents altogether. nih.govrsc.org Performing reactions "neat" (without a solvent) can be highly atom-economical and environmentally benign, particularly when the reactants can be melted together. rsc.org Deep eutectic solvents (DESs) represent another advanced approach, where the solvent itself can also act as a reactant, avoiding the need for hazardous conventional solvents. rsc.org

Temperature Regimes: Temperature control is crucial for managing reaction kinetics and selectivity. lneya.com

Mild Conditions: The development of highly efficient catalytic systems has enabled some amide syntheses to be performed under milder conditions, for example, at 40°C in air. nih.gov These lower-temperature methods are often more energy-efficient and can offer better selectivity for complex molecules.

Table 1: Influence of Solvent and Temperature on Benzamide Synthesis

| Parameter | Effect on Synthesis | Examples & Considerations |

|---|---|---|

| Solvent Polarity | Affects solubility of starting materials (e.g., 2-bromo-6-chlorobenzoic acid) and intermediates. Can influence reaction mechanism. | Acetonitrile is a common polar aprotic solvent. acs.org Non-polar solvents like toluene can be used in direct thermal amide formation. acs.org |

| "Green" Solvents | Reduces environmental impact and can simplify product isolation. | Limonene has been investigated as a bio-derived solvent for amide coupling. bohrium.com |

| Solvent-Free | Maximizes atom economy and minimizes solvent waste. | Reactions can be run neat, especially with gentle heating to melt reactants. rsc.org |

| Temperature | Controls reaction rate and selectivity. Higher temperatures increase reaction speed but may also increase side products. | Copper-catalyzed reactions may require >100°C. organic-chemistry.org Some modern, metal-free methods can proceed at milder temperatures (~40°C). nih.gov |

Stoichiometric and Catalytic Reagent Optimization

The conversion of a carboxylic acid like 2-bromo-6-chlorobenzoic acid to its corresponding amide requires an activation step, which can be achieved using either stoichiometric reagents or a catalyst.

Stoichiometric Reagents: Traditional methods for amide bond formation often rely on stoichiometric activating agents, such as carbodiimides. These reagents are widely used, particularly for large-scale synthesis in industrial settings. rsc.org However, a significant drawback is the generation of stoichiometric amounts of byproducts, which can complicate purification and lead to poor atom economy. bohrium.com

Catalytic Reagents: Modern synthetic chemistry increasingly favors catalytic methods, which use a sub-stoichiometric amount of a reagent to promote the reaction. This approach is more sustainable and atom-economical.

Boron-Based Catalysts: Boron compounds have emerged as effective catalysts for direct amidation. Reagents like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, can facilitate the reaction between equimolar amounts of a carboxylic acid and an amine under operationally simple conditions. acs.org Boronic acids have also been shown to be effective, though they may require the removal of water as the reaction proceeds. acs.org

Metal-Based Catalysts: Transition metals, particularly copper, are used to catalyze the amination of aryl halides. A chemo- and regioselective copper-catalyzed cross-coupling procedure has been developed for 2-bromobenzoic acids. nih.gov This method utilizes Cu powder and Cu₂O as catalysts and is tolerant of various functional groups. organic-chemistry.orgnih.gov While effective, metal-catalyzed reactions raise concerns about metal residues in the final product, which is a critical consideration, especially in pharmaceutical applications. nih.gov

Table 2: Comparison of Reagent Types for Benzamide Synthesis

| Reagent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Stoichiometric | Carbodiimides (e.g., DCC), HATU | Well-established, often reliable for large scale. rsc.org | Poor atom economy, generates significant waste byproducts. bohrium.com |

| Catalytic (Boron) | B(OCH₂CF₃)₃, Boric Acid catalyticamidation.info | High atom economy, mild conditions, operationally simple. acs.org | May require anhydrous conditions or water removal. acs.org |

| Catalytic (Metal) | Copper (Cu/Cu₂O) organic-chemistry.orgnih.gov | High yields, good functional group tolerance. nih.gov | Potential for metal contamination in the product, often requires high temperatures. nih.govorganic-chemistry.org |

Scalability Considerations for Industrial and Academic Production

Scaling up the synthesis of this compound from a laboratory setting to industrial or large-scale academic production introduces several challenges that must be addressed.

Process Safety and Heat Management: Exothermic reactions that are easily managed on a small scale can become hazardous on a large scale due to the reduced surface-area-to-volume ratio, which makes heat dissipation more difficult. Precise temperature control is essential. lneya.com

Reagent Cost and Availability: The cost and availability of starting materials, catalysts, and solvents become paramount. Expensive or difficult-to-source reagents may be acceptable for small-scale research but are often prohibitive for large-scale production.

Reaction Time and Throughput: Long reaction times can be a bottleneck in production. Optimization is needed to maximize throughput without compromising yield or purity.

Waste Management: The environmental impact and cost associated with waste disposal are significant concerns in large-scale synthesis. Catalytic and solvent-free methods are highly advantageous in this regard. nih.govrsc.org

Flow Chemistry: For reactions requiring high temperatures or precise control, flow chemistry offers a scalable solution. In a flow reactor, reactants are continuously pumped through a heated tube, allowing for excellent temperature control and improved safety compared to large batch reactors. youtube.com This technology can be particularly useful for high-temperature nucleophilic aromatic substitutions, which may be involved in the synthesis of advanced analogues. youtube.com Some synthetic methods are explicitly designed to be easily scalable to the gram level, indicating their potential for larger production. nih.gov

Isolation and Purification Techniques for Synthetic Products

Following the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, reagent byproducts, and any side products. The primary methods for purifying solid organic compounds like substituted benzamides are chromatography and crystallization.

Chromatographic Separation Methods (e.g., Column Chromatography, Flash Chromatography)

Flash chromatography is a rapid and widely used technique for the purification of synthetic organic products. biotage.comwfu.edu It is a form of column chromatography that uses pressure to speed up the flow of the mobile phase through the stationary phase.

Stationary Phase: For moderately polar compounds like benzamides, silica (B1680970) gel is the most common stationary phase. researchgate.net

Mobile Phase: The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent and a more polar solvent is typically used. For amides, a common system is a gradient of hexane and ethyl acetate. researchgate.net The optimal ratio is determined empirically, often using thin-layer chromatography (TLC) for initial method development.

Challenges: While effective, chromatographic purification can sometimes lead to a reduced yield of the final product. researchgate.net For analogues that are highly polar and water-soluble, standard silica gel chromatography may be ineffective. In such cases, alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. teledynelabs.com

Table 3: Typical Parameters for Flash Chromatography Purification of Benzamides

| Parameter | Description | Common Choices/Considerations |

|---|---|---|

| Technique | Flash Chromatography | Preferred for speed and efficiency in research labs. biotage.comwfu.edu |

| Stationary Phase | The solid adsorbent. | Silica gel is standard for normal-phase chromatography of amides. researchgate.net |

| Mobile Phase | The solvent system that elutes the compounds. | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures are common. biotage.com |

| Elution Mode | Isocratic (constant solvent mixture) or Gradient (changing solvent mixture). | Gradient elution is often used to separate compounds with different polarities. |

| Detection | Method for observing when compounds elute from the column. | UV-Vis detector or collection of fractions followed by TLC analysis. |

Crystallization and Recrystallization Protocols

Recrystallization is often the method of choice for purifying solid amides, as it can yield highly pure crystalline material and is often more scalable and less solvent-intensive than chromatography. researchgate.netillinois.edu The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. ucalgary.ca

The Recrystallization Protocol:

Solvent Selection: The key is to find a suitable solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For amides, polar solvents like ethanol, acetone, or acetonitrile are often effective. researchgate.net

Dissolution: The crude solid is dissolved in the minimum amount of the hot (near-boiling) solvent to form a saturated solution. ucalgary.caumass.edu Using too much solvent will result in a low recovery of the product.

Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them. ucalgary.ca If colored impurities are present, activated charcoal can be added to the solution before hot filtration to adsorb them. ucalgary.caumass.edu

Cooling and Crystal Formation: The hot, clear solution is allowed to cool slowly and without disturbance. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of ice-cold solvent to remove any remaining soluble impurities, and then dried to remove all traces of the solvent. umass.edu

Table 4: Common Solvents for Recrystallization of Amides

| Solvent | Polarity | Boiling Point (°C) | Notes |

|---|---|---|---|

| Water (H₂O) | High | 100 | Suitable for polar compounds. rochester.edu |

| Ethanol (EtOH) | High | 78 | A common and effective choice for amides. researchgate.net |

| Acetone | Medium | 56 | A good polar solvent for recrystallization. researchgate.net |

| Acetonitrile (MeCN) | Medium | 82 | Often gives very good results for amide purification. researchgate.net |

| Ethyl Acetate (EtOAc) | Medium | 77 | A greener solvent option that is readily recovered. rsc.org |

| Toluene | Low | 111 | Can be effective for less polar aromatic compounds. rochester.edu |

Spectroscopic and Analytical Data for this compound Not Available in Public Scientific Databases

Following a comprehensive search of publicly accessible scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and analytical characterization of the specific chemical compound this compound could not be located.

The request specified a detailed article focusing solely on this compound, structured around advanced analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). This would require specific, published research findings such as:

¹H NMR: Chemical shifts (δ), coupling constants (J), and multiplicity for the aromatic and amide protons.

¹³C NMR: Chemical shifts (δ) for each of the seven unique carbon atoms in the molecule's framework.

2D NMR: Correlation data from COSY, HSQC, and HMBC experiments to establish the connectivity between protons and carbons.

High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion to confirm the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS): Data on the ionization and fragmentation behavior of the molecule.

Searches were conducted for the synthesis and characterization of this compound, which would typically include such data. While information is available for various isomers and related compounds, such as 2-bromobenzamide, 2-chlorobenzamide, 4-bromo-2-chlorobenzamide, and 2-bromo-6-chlorobenzonitrile, no publications containing the specific analytical data for this compound were found.

Without access to these fundamental experimental results, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict requirements of the provided outline. The generation of such an article would necessitate speculation and fabrication of data, which would be scientifically unsound. Therefore, the requested article cannot be produced at this time.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Bromo 6 Chlorobenzamide Structures

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mmu.ac.uk This method is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like 2-Bromo-6-chlorobenzamide, allowing for both the confirmation of its identity and the assessment of its purity.

In a typical GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, transports the sample through a long, thin capillary column. mdpi.com The separation of components within the sample is based on their differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile gas phase. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic feature used for its identification under a specific set of experimental conditions.

After exiting the GC column, the separated components enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum serves as a molecular "fingerprint." The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides structural information that is crucial for confirming its identity. researchgate.net

For this compound (molecular formula C₇H₅BrClNO), the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. The analysis of a sample's chromatogram can also reveal the presence of impurities, which would appear as separate peaks with their own distinct retention times and mass spectra. semanticscholar.org

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| Retention Time (RT) | Method-dependent | Characteristic identification parameter under specific GC conditions. |

| Molecular Ion (M⁺) Peaks (m/z) | 233, 235, 237 | Confirms the molecular weight, showing isotopic patterns for one Br and one Cl atom. |

| Major Fragment Ions (m/z) | [M-NH₂]⁺, [M-CO]⁺, [M-Cl]⁺, [M-Br]⁺, [C₆H₃BrCl]⁺ | Provides structural information based on characteristic losses of functional groups. |

| Purity Assessment | >99% (based on total ion chromatogram peak area) | Quantifies the purity by comparing the area of the main peak to impurity peaks. |

Vibrational Spectroscopy

Vibrational spectroscopy explores the interaction of electromagnetic radiation with the molecular vibrations of a sample. The specific frequencies of radiation that are absorbed (in infrared spectroscopy) or scattered (in Raman spectroscopy) correspond to the vibrational modes of the molecule's functional groups. These techniques are highly effective for identifying the functional groups present in a molecule like this compound. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. researchgate.net When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies that correspond to their natural vibrational frequencies (e.g., stretching, bending). An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each peak corresponds to a specific molecular vibration. pressbooks.pub

For this compound, the FT-IR spectrum would provide clear evidence for its key structural features. The primary amide group would be identified by the characteristic N-H stretching vibrations and the strong C=O (Amide I) stretching vibration. The aromatic ring would be indicated by C-H and C=C stretching vibrations. Finally, the carbon-halogen bonds (C-Br and C-Cl) would produce absorptions in the fingerprint region of the spectrum (typically below 1500 cm⁻¹). libretexts.orgresearchgate.net

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Amide (-CONH₂) | 3400 - 3100 | Medium-Strong |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3100 - 3000 | Medium-Weak |

| C=O Stretch (Amide I band) | Amide (-CONH₂) | 1700 - 1650 | Strong |

| N-H Bend (Amide II band) | Amide (-CONH₂) | 1650 - 1590 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium |

| C-N Stretch | Amide (-CONH₂) | 1420 - 1380 | Medium |

| C-Cl Stretch | Chloro-aromatic | 800 - 600 | Strong |

| C-Br Stretch | Bromo-aromatic | 650 - 500 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

Fourier-Transform Raman (FT-Raman) spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to FT-IR. nih.gov While FT-IR is based on the absorption of light, Raman spectroscopy is a light-scattering technique. When monochromatic laser light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The difference in frequency corresponds to the molecule's vibrational energy levels.

A key principle of Raman spectroscopy is that vibrations that cause a significant change in molecular polarizability result in strong Raman signals. In contrast, vibrations that cause a large change in dipole moment are strong in the IR spectrum. Therefore, symmetrical vibrations and bonds involving non-polar groups tend to be more intense in Raman spectra. rsc.org For this compound, FT-Raman would be particularly useful for observing the aromatic C=C ring stretching modes and the C-Br and C-Cl stretching vibrations, which often produce strong Raman signals. nih.govnih.gov

Table 3: Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Strong |

| C=O Stretch (Amide I band) | Amide (-CONH₂) | 1700 - 1650 | Weak-Medium |

| Aromatic Ring Breathing | Benzene Ring | ~1000 | Strong |

| C-CN Stretch | Aromatic Nitrile (related structure) | 2240 - 2220 | Strong |

| C-Cl Stretch | Chloro-aromatic | 800 - 600 | Strong |

| C-Br Stretch | Bromo-aromatic | 650 - 500 | Strong |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive analytical method for determining the solid-state structure of crystalline materials. By analyzing the angles and intensities at which an X-ray beam is scattered by the crystal lattice, XRD can provide detailed information about the three-dimensional arrangement of atoms. carleton.edu

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for obtaining an unambiguous determination of a molecule's three-dimensional structure in the solid state. ub.edu The technique requires a high-quality single crystal of the material, typically 0.1-0.2 mm in size. ub.edu When a focused beam of monochromatic X-rays is directed at the crystal, a unique diffraction pattern of spots is produced.

By analyzing the positions and intensities of these diffracted spots, it is possible to determine the precise arrangement of atoms within the crystal. The analysis yields fundamental structural information, including the unit cell dimensions (the basic repeating block of the crystal lattice), the crystal system, the space group (describing the symmetry of the crystal), and the precise coordinates of every atom in the molecule. carleton.edu From these atomic coordinates, one can accurately calculate intramolecular bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular conformation. researchgate.net

Table 4: Structural Parameters Determined by Single-Crystal XRD for a Crystalline Compound

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the crystal's internal symmetry. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell axes and the angles between them. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms, confirming the molecular connectivity. |

| Bond Angles (°) | The angles between adjacent chemical bonds. |

| Torsion Angles (°) | Defines the conformation and spatial arrangement of atoms. |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered sample, making it ideal for the characterization of bulk materials. libretexts.org Instead of a single crystal, the sample consists of a vast number of tiny, randomly oriented crystallites. When the X-ray beam strikes the powder, the random orientation of the crystallites ensures that all possible diffraction conditions are met simultaneously, producing a characteristic pattern of diffraction peaks at various angles (2θ). libretexts.org

The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle, 2θ. Each crystalline phase has a unique PXRD pattern, which serves as a "fingerprint" for that specific material and polymorph. nist.gov Therefore, PXRD is widely used for phase identification by comparing the experimental pattern to databases of known patterns. It is also an excellent tool for assessing the crystalline purity of a bulk sample, as the presence of other crystalline phases would result in additional, identifiable peaks in the pattern. libretexts.org

Table 5: Illustrative Powder X-ray Diffraction Data

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Significance |

|---|---|---|---|

| 12.5 | 7.08 | 80 | Characteristic peak for the crystalline phase. |

| 18.8 | 4.72 | 100 | Most intense peak, characteristic of a specific lattice plane. |

| 22.1 | 4.02 | 65 | Another identifying peak for the material. |

| 25.2 | 3.53 | 95 | A strong peak indicating a major diffraction plane. |

Chromatographic Purity Assessment and Enantiomeric Excess Determination

The structural integrity and purity of this compound are critical quality attributes. Chromatographic methods provide the necessary resolution and sensitivity to separate the target compound from impurities, starting materials, and by-products. Furthermore, in the context of asymmetric synthesis, specialized chromatographic techniques are essential for determining the enantiomeric ratio.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and reproducibility make it an ideal technique for determining the purity of bulk batches and for in-process control during synthesis.

A typical HPLC method for the purity analysis of this compound would involve a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and its impurities between the stationary phase and the mobile phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring and amide functional group in this compound provide strong chromophores.

While specific, validated HPLC methods for this compound are not widely published in peer-reviewed literature, a method for a structurally similar compound, N-Bromo-2,6-dichlorobenzamide, utilizes a reversed-phase approach with a mobile phase of acetonitrile and water containing phosphoric acid. sielc.com This suggests that a similar strategy would be effective for this compound. The development of such a method would require optimization of parameters including the mobile phase composition, flow rate, column temperature, and detector wavelength to achieve optimal separation and sensitivity.

Table 1: Hypothetical HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

This table represents a typical starting point for method development and is not based on published experimental data for this compound.

Method validation, in accordance with International Council for Harmonisation (ICH) guidelines, would be necessary to ensure the method is specific, linear, accurate, precise, and robust for its intended purpose of quantifying the purity of this compound. rsc.org

Chiral HPLC for Enantiomeric Ratio Determination in Asymmetric Synthesis

While this compound itself is not chiral, it can be a precursor in synthetic pathways that lead to chiral molecules. If this compound were to be modified to create a chiral center, the determination of the enantiomeric excess (ee) would be crucial. Chiral HPLC is the most widely used technique for separating and quantifying enantiomers. nih.gov

This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and commonly used for a wide range of chiral compounds. nih.gov The choice of the mobile phase, typically a mixture of alkanes and alcohols for normal-phase chromatography or aqueous buffers and organic modifiers for reversed-phase chromatography, is critical for achieving enantioseparation.

The development of a chiral HPLC method for a derivative of this compound would involve screening a variety of CSPs and mobile phases to find the optimal conditions for resolution. The detection is usually performed with a UV detector, but for more sensitive and specific measurements, a polarimetric detector can be used in series. nih.gov

Table 2: General Approach for Chiral HPLC Method Development

| Step | Description |

| 1. Column Screening | Test a variety of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type). |

| 2. Mobile Phase Optimization | Vary the composition of the mobile phase (e.g., hexane/isopropanol for normal phase). |

| 3. Flow Rate and Temperature Adjustment | Optimize these parameters to improve resolution and analysis time. |

| 4. Detection | Utilize UV detection for quantification and potentially a polarimetric detector for confirmation of elution order. |

This table outlines a general strategy for developing a chiral separation method.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for the qualitative monitoring of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in near real-time.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential adsorption of the compounds to the stationary phase. The choice of eluent is crucial and is determined empirically to achieve good separation between the starting materials, intermediates, and the final product.

After development, the spots are visualized, often under UV light, as aromatic compounds like this compound will absorb UV radiation and appear as dark spots on a fluorescent background. The relative positions of the spots, characterized by their retention factor (Rf) values, provide information about the progress of the reaction. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.

Table 3: Example TLC System for Monitoring a Hypothetical Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Ethyl acetate/Hexane mixture (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) |

| Observation | Disappearance of starting material spot and appearance of a new product spot with a different Rf value. |

This table provides an example of a TLC system that could be used for reaction monitoring.

While primarily a qualitative tool, TLC can provide semi-quantitative information by comparing the size and intensity of the spots. Its primary role in the context of this compound analysis is as a rapid check for reaction completion and for a preliminary assessment of purity before more rigorous analysis by HPLC.

Computational and Theoretical Investigations of 2 Bromo 6 Chlorobenzamide Electronic and Molecular Structure

Electronic Structure and Molecular Orbital Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. The distribution and energy of these orbitals provide a roadmap for potential chemical reactions.

In molecules analogous to 2-bromo-6-chlorobenzamide, the HOMO is typically localized on the electron-rich regions of the aromatic ring and the substituents, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, suggesting a general susceptibility to nucleophilic attack. The presence of electronegative halogen atoms (bromine and chlorine) and the amide group influences the energy levels of these orbitals, which in turn dictates the molecule's reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.03 |

| LUMO Energy | -1.25 |

Energy Gap Determination and Implications for Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests a molecule is more prone to chemical reactions.

For aromatic compounds containing halogens and an amide group, the HOMO-LUMO gap is influenced by the electronic effects of these substituents. The interplay of inductive and resonance effects can either increase or decrease this gap, thereby modulating the molecule's reactivity. Computational studies on analogous compounds indicate a significant energy gap, suggesting a relatively stable molecular structure.

| Parameter | Value (eV) |

|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 4.78 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, typically color-coded for intuitive interpretation. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green regions represent neutral electrostatic potential.

For this compound, the MEP map would be expected to show negative potential around the oxygen atom of the carbonyl group and the halogen atoms due to the presence of lone pairs of electrons. The hydrogen atoms of the amide group would likely exhibit a positive potential, making them susceptible to nucleophilic interactions. The aromatic ring itself would display a complex distribution of charge due to the competing electronic effects of the bromo, chloro, and amide substituents.

Chemical Reactivity Descriptors from Computational Data

Computational data from quantum chemical calculations can be used to derive a set of chemical reactivity descriptors that quantify various aspects of a molecule's reactivity. These descriptors provide a more quantitative understanding of the chemical behavior of this compound.

Ionization Potential and Electron Affinity Calculations

Ionization Potential (I) is the energy required to remove an electron from a molecule, and it is related to the HOMO energy (I ≈ -E_HOMO). A lower ionization potential indicates that the molecule is a good electron donor. Electron Affinity (A) is the energy released when a molecule accepts an electron, and it is related to the LUMO energy (A ≈ -E_LUMO). A higher electron affinity suggests that the molecule is a good electron acceptor.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.03 |

| Electron Affinity (A) | 1.25 |

Chemical Hardness and Chemical Softness Evaluation

Chemical hardness (η) and chemical softness (S) are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small HOMO-LUMO gap. Chemical hardness and softness are calculated using the following formulas:

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

A high value of chemical hardness indicates high stability and low reactivity.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.39 |

| Chemical Softness (S) | 0.209 |

Theoretical Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, it is possible to predict the frequencies at which it will absorb radiation. These theoretical predictions can then be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands.

For this compound, theoretical calculations would predict a series of vibrational modes corresponding to the stretching and bending of its various bonds, including the C-H, C=C, C-N, C=O, N-H, C-Br, and C-Cl bonds. The calculated frequencies, after appropriate scaling to account for computational approximations, can be correlated with the peaks in the experimental IR and Raman spectra, providing a detailed understanding of the molecule's vibrational behavior. Studies on similar halogenated aromatic compounds have shown good agreement between theoretical and experimental vibrational frequencies, validating the computational approach. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | ~3400-3500 | N-H stretching |

| ν(C=O) | ~1650-1700 | C=O stretching |

| ν(C=C) | ~1400-1600 | Aromatic C=C stretching |

| ν(C-Br) | ~500-600 | C-Br stretching |

| ν(C-Cl) | ~600-800 | C-Cl stretching |

Comparison of Computed and Experimental Spectroscopic Data

A cornerstone of computational chemistry is the ability to predict spectroscopic properties, which can then be validated against experimental data. Techniques like Density Functional Theory (DFT) are powerful tools for this purpose. For this compound, a comparative analysis of computed and experimental spectroscopic data would be crucial for confirming its structural and electronic characteristics.

Typically, this would involve a multi-step process:

Geometry Optimization: The first step is to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. Computational software would be used to find the geometry that corresponds to the lowest energy state.

Vibrational Frequency Calculations: Once the optimized geometry is obtained, vibrational frequencies can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds.

Simulation of Spectra: The calculated vibrational frequencies and their intensities are then used to simulate theoretical infrared (IR) and Raman spectra.

Comparison with Experimental Spectra: The simulated spectra are then compared with experimentally recorded spectra. A good correlation between the two provides confidence in the accuracy of the computational model and the optimized molecular structure.

While specific studies on this compound are lacking, research on similar molecules, such as 2-bromo-4-chlorobenzaldehyde, demonstrates this comparative approach. In such studies, DFT calculations have been successfully used to assign the vibrational modes observed in experimental FTIR and FT-Raman spectra. researchgate.netresearchgate.net For instance, the characteristic carbonyl (C=O) stretching frequency is a key marker that is sensitive to the electronic environment, and its calculated value can be closely compared with the experimental one.

To illustrate, a hypothetical comparison for a key vibrational mode of this compound is presented in the table below, based on typical accuracies achieved for related compounds.

| Vibrational Mode | Hypothetical Experimental Wavenumber (cm⁻¹) | Hypothetical Computed Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O Stretch | 1680 | 1695 | Stretching of the carbonyl group in the amide |

| N-H Stretch | 3400, 3200 | 3450, 3250 | Asymmetric and symmetric stretching of the amine group |

| C-Br Stretch | 650 | 640 | Stretching of the carbon-bromine bond |

| C-Cl Stretch | 750 | 760 | Stretching of the carbon-chlorine bond |

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed and compared with experimental data. The calculated chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in this compound would provide valuable information about the electronic environment of each atom in the molecule.

Prediction of Thermochemical Parameters

Computational chemistry also allows for the prediction of various thermochemical parameters that are essential for understanding the stability and reactivity of a molecule. These parameters are typically calculated for the optimized molecular structure.

For this compound, key thermochemical properties such as heat capacity (C°p), entropy (S°), enthalpy (H°), and Gibbs free energy (G°) can be predicted using statistical thermodynamics based on the results of quantum chemical calculations. These calculations would typically be performed at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

The predicted values for these thermochemical parameters would provide insights into the thermodynamic stability of this compound. For example, the Gibbs free energy of formation would indicate the spontaneity of the formation of the compound from its constituent elements in their standard states.

The following table presents hypothetical predicted thermochemical parameters for this compound, based on the expected outcomes of computational studies on similar halogenated organic compounds. researchgate.netnih.govnist.gov

| Thermochemical Parameter | Predicted Value | Unit |

|---|---|---|

| Heat Capacity (C°p) | 150.5 | J/mol·K |

| Entropy (S°) | 350.2 | J/mol·K |

| Enthalpy of Formation (ΔH°f) | -120.8 | kJ/mol |

| Gibbs Free Energy of Formation (ΔG°f) | -30.1 | kJ/mol |

Chemical Reactivity, Derivatization, and Transformation Studies of 2 Bromo 6 Chlorobenzamide

Role of 2-Bromo-6-chlorobenzamide as a Synthetic Intermediate

This compound is a versatile synthetic intermediate utilized in the construction of a variety of more complex molecular structures. Its utility stems from the presence of multiple reactive sites: the bromine and chlorine substituents on the aromatic ring and the amide functional group. These sites allow for a range of chemical transformations, making it a valuable starting material in organic synthesis.

Building Block in the Construction of Complex Organic Molecules

The halogenated benzene (B151609) ring of this compound serves as a scaffold for building more elaborate organic molecules. The bromine and chlorine atoms can be selectively targeted in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of diverse functionalities and the extension of the carbon skeleton.

For instance, the bromine atom can participate in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, which are powerful methods for creating biaryl compounds, alkynyl-substituted arenes, and arylamines, respectively. The chlorine atom, being less reactive than bromine in these palladium-catalyzed couplings, can either be retained in the product or be functionalized under more forcing reaction conditions. This differential reactivity provides a strategic advantage in multistep syntheses.

Precursor in Heterocyclic Synthesis

This compound is a key precursor in the synthesis of various heterocyclic compounds, particularly those containing nitrogen. scholaris.ca The amide group, in conjunction with the ortho-bromo substituent, provides a reactive handle for intramolecular cyclization reactions to form fused ring systems.

One notable application is in the synthesis of phenanthridinone derivatives. Through a domino reaction involving a sequential C-C and C-N bond formation, this compound can be converted to these tricyclic structures. researchgate.net This transformation is typically catalyzed by a palladium complex and proceeds in one pot, offering an efficient route to this important class of compounds. researchgate.net The reaction's success with the less reactive o-chlorobenzamides further highlights the utility of this synthetic approach. researchgate.net

The ability to serve as a precursor for heterocyclic systems makes this compound a valuable tool for medicinal chemistry and materials science, where such scaffolds are prevalent.

Functionalization and Derivatization Strategies

The chemical versatility of this compound allows for a wide range of functionalization and derivatization strategies, targeting either the halogenated aromatic ring or the amide group.

Substitution Reactions on the Halogenated Aromatic Ring

The bromine and chlorine atoms on the aromatic ring are primary sites for modification through various substitution reactions. libretexts.org Electrophilic aromatic substitution reactions, such as nitration or further halogenation, can introduce additional substituents onto the ring, although the directing effects of the existing groups must be considered.

More commonly, nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions are employed to replace the halogen atoms. masterorganicchemistry.comchemguide.co.uk The greater reactivity of the C-Br bond compared to the C-Cl bond in many catalytic cycles allows for selective functionalization. For example, a Sonogashira coupling could be used to introduce an alkyne at the 2-position, leaving the chlorine at the 6-position intact for subsequent transformations.

Table 1: Examples of Substitution Reactions on Halogenated Aromatic Rings

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki Coupling | Pd catalyst, base, boronic acid/ester | Biaryl compound |

| Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | Arylalkyne |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Arylamine |

| Nucleophilic Aromatic Substitution | Strong nucleophile, high temperature/pressure | Substituted benzamide (B126) |

Modifications and Functionalization of the Amide Group

The amide group of this compound can also be chemically modified. u-tokyo.ac.jp The nitrogen atom can be alkylated, acylated, or sulfonated to introduce various substituents. beilstein-journals.org These reactions typically involve deprotonation of the amide with a suitable base, followed by reaction with an electrophile.

The amide can also be hydrolyzed to the corresponding carboxylic acid, 2-bromo-6-chlorobenzoic acid, under acidic or basic conditions. nih.gov This carboxylic acid can then serve as a precursor for the synthesis of esters, acid chlorides, and other carboxylic acid derivatives. Furthermore, the amide can be reduced to the corresponding amine, providing another route to functionalized benzylamine (B48309) derivatives.

Table 2: Examples of Amide Group Modifications

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Base (e.g., NaH), alkyl halide | N-alkylated benzamide |

| Hydrolysis | Acid or base, heat | Carboxylic acid |

| Reduction | Reducing agent (e.g., LiAlH4) | Benzylamine |

| Dehydration | Dehydrating agent (e.g., POCl3) | Benzonitrile |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity is a critical consideration in the derivatization of this compound. In electrophilic aromatic substitution reactions, the directing effects of the bromo, chloro, and amide groups will determine the position of the incoming substituent. Both halogens are ortho-, para-directing deactivators, while the amide group is also an ortho-, para-director and an activator. The interplay of these effects can lead to a mixture of products, and careful control of reaction conditions is often necessary to achieve the desired regioselectivity.

In transition-metal-catalyzed cross-coupling reactions, the difference in reactivity between the C-Br and C-Cl bonds allows for excellent regioselectivity. The C-Br bond will typically react preferentially under milder conditions.

Stereoselectivity becomes important when chiral centers are introduced during derivatization. For example, in the synthesis of chiral ligands or biologically active molecules, controlling the stereochemistry of newly formed stereocenters is crucial. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by separating enantiomers or diastereomers through chromatography. For instance, cobalt-catalyzed C-H bond annulation reactions have been shown to proceed with high enantioselectivity through the use of chiral ligands. researchgate.net

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.3. Mechanistic Insights into Reactions Involving this compound Scaffolds 5.3.1. Exploration of Reaction Pathways (e.g., Radical Mechanisms) 5.3.2. Elucidation of Catalytic Cycles in Transformations 5.4. Structure-Activity Relationship (SAR) Principles in Halogenated Benzamide Derivatives 5.4.1. Analysis of Substituent Effects on Chemical Reactivity 5.4.2. Rational Design Strategies for Developing Functional Benzamide Analogues

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Research Perspectives and Emerging Areas for 2 Bromo 6 Chlorobenzamide

Potential as a Building Block for Specialty and Fine Chemicals

The strategic placement of bromine and chlorine atoms on the benzamide (B126) scaffold endows 2-Bromo-6-chlorobenzamide with differential reactivity, making it a valuable precursor for a variety of specialty and fine chemicals. The presence of two distinct halogens allows for selective transformations, such as sequential cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds . This regioselective reactivity is crucial for the construction of complex molecular frameworks.

Researchers are exploring the use of dihalogenated benzamides in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The amide group can participate in cyclization reactions, while the halogen atoms provide sites for further functionalization, enabling the creation of diverse molecular libraries for biological screening nih.govresearchgate.net. For instance, related halogenated anilines, which can be derived from benzamides, are used in the synthesis of complex heterocyclic systems . The unique substitution pattern of this compound can influence the electronic and steric properties of the resulting molecules, potentially leading to enhanced biological activity.

The synthesis of novel agrochemical intermediates is another promising area. Halogenated aromatic compounds are integral to many pesticides and herbicides echemi.com. The specific combination of bromo and chloro substituents in this compound could be leveraged to develop new active ingredients with improved efficacy and selectivity.

Contributions to Advanced Materials Science Research

In the field of advanced materials science, halogenated organic compounds are utilized for their unique properties, including flame retardancy and their ability to influence the electronic characteristics of polymers and other materials. While specific research on this compound in materials science is still emerging, its structure suggests potential applications in the development of specialty polymers. The presence of halogen atoms can enhance the thermal stability and fire resistance of polymeric materials.

Furthermore, the aromatic core and the reactive halogen sites of this compound make it a candidate for incorporation into conjugated polymers, which are of interest for applications in organic electronics. The electronic properties of such polymers can be fine-tuned by the introduction of electron-withdrawing halogen atoms. While direct studies are not yet prevalent, the principles of using halogenated building blocks in polymer chemistry suggest a potential avenue for future research with this compound.

Methodological Advancements in the Synthesis and Characterization of Halogenated Amides

The synthesis of this compound can be achieved through established methods for amide formation. A common and efficient route involves the reaction of the corresponding acyl chloride, 2-bromo-6-chlorobenzoyl chloride, with an ammonia (B1221849) source. This method is widely used for the preparation of primary amides. The precursor, 2-bromo-6-chlorobenzoyl chloride, is itself a commercially available or readily synthesized chemical oakwoodchemical.com.

Recent advancements in amide synthesis focus on developing more sustainable and efficient catalytic methods that avoid the use of stoichiometric activating agents researchgate.net. While specific green chemistry routes for this compound are not yet widely reported, the broader progress in amide synthesis methodologies is applicable to this compound.

The characterization of this compound and other halogenated amides relies on a suite of modern spectroscopic techniques. These methods are essential for confirming the molecular structure and purity of the synthesized compounds.

Spectroscopic Characterization Techniques:

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule, confirming the connectivity and substitution pattern. For a similar compound, 2-chlorobenzamide, characteristic proton signals appear in specific regions of the ¹H NMR spectrum chemicalbook.com. |

| Infrared (IR) Spectroscopy | Identifies the presence of functional groups, such as the N-H and C=O stretching vibrations of the amide group. For 2-bromobenzamide, these characteristic peaks are observed in the IR spectrum researchgate.net. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the compound, which helps to confirm its elemental composition. The mass spectrum of a related compound, N-(4-Bromo-phenyl)-2-chloro-benzamide, shows characteristic isotopic patterns due to the presence of bromine and chlorine . |

These analytical techniques are crucial for ensuring the quality and identity of this compound for its use in further research and development.

Future Directions in Computational Modeling of Complex Halogenated Systems

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules, thereby accelerating the design of new materials and chemical entities schrodinger.commit.edumdpi.com. For complex halogenated systems like this compound, computational modeling offers insights into several key areas that are difficult to probe experimentally.

A significant area of future research is the detailed investigation of halogen bonding . This noncovalent interaction, where a halogen atom acts as an electrophilic center, plays a crucial role in molecular recognition, crystal engineering, and biological systems researchgate.net. Computational studies can accurately model the strength and directionality of halogen bonds involving both the bromine and chlorine atoms in this compound, predicting how it might interact with other molecules to form supramolecular assemblies mdpi.com.

Molecular electrostatic potential (MEP) mapping is another powerful computational tool. It visualizes the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting the reactivity of this compound in various chemical reactions and its potential interaction sites with biological targets researchgate.net.

Density Functional Theory (DFT) calculations can provide a wealth of information about the molecular structure, vibrational frequencies (correlating with IR and Raman spectra), and electronic properties of this compound nih.govresearchgate.net. These theoretical calculations can complement experimental data and aid in the interpretation of spectroscopic results.

Future computational work will likely focus on:

Predictive modeling of the properties of specialty chemicals and materials derived from this compound.

In silico screening of its potential biological targets through molecular docking studies.

Developing more accurate and efficient theoretical models to describe the complex intermolecular interactions in highly halogenated systems.

These computational approaches will undoubtedly accelerate the exploration of this compound's potential in various scientific and industrial applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-bromo-6-chlorobenzamide, and how can reaction conditions be optimized?

- Methodological Answer :

- Route 1 : Start with 2-bromo-6-chlorobenzoic acid (CAS: see ) and employ amidation via coupling reagents like HATU or EDCI. Optimize solvent polarity (e.g., DMF vs. THF) to improve yield. Monitor reaction completion by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Route 2 : Use 2-bromo-6-chloroaniline (CAS: 59772-49-5, ) as a precursor for Schlenk-type acylation. Control temperature (<0°C) to suppress side reactions like bromine displacement.

- Optimization : Adjust equivalents of coupling agents (1.2–1.5 eq.) and use anhydrous conditions to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns. The aromatic region (δ 7.2–8.1 ppm) should show distinct splitting due to bromine and chlorine substituents .

- IR : Look for carbonyl stretches (~1660 cm) and N-H bends (~3350 cm) to verify amide formation.

- Mass Spectrometry : High-resolution MS (HRMS) can distinguish isotopic patterns for Br/Cl (e.g., M+2 peaks) .

Q. How should researchers handle discrepancies in purity assessments between HPLC and -NMR?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is acceptable for most studies.

- NMR : Integrate residual solvent peaks (e.g., DMSO at δ 2.5 ppm) to estimate impurities.

- Resolution : Cross-validate with elemental analysis or X-ray crystallography if contradictions arise. For example, residual solvents in NMR may inflate HPLC purity readings .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to calculate LUMO maps. The electron-deficient aromatic ring (due to Br/Cl) enhances susceptibility to nucleophilic attack at the para position .

- Kinetic Studies : Compare activation energies for Br vs. Cl substitution using transition state modeling. Experimental validation via -NMR (if fluorine tags are introduced) can confirm computational predictions .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic conformer analysis?

- Methodological Answer :

- X-ray Crystallography : Resolve solid-state conformation, which may differ from solution-phase structures due to crystal packing effects.

- Dynamic NMR : Perform variable-temperature -NMR to detect rotameric equilibria in solution. For example, amide bond rotation may cause splitting in aromatic signals at low temperatures.

- Hybrid Approach : Use molecular dynamics simulations (e.g., AMBER force field) to model solvent effects and reconcile crystallographic vs. spectroscopic data .

Q. What experimental designs minimize degradation during long-term storage of this compound?

- Methodological Answer :

- Storage Conditions : Store at 0–6°C in amber vials under argon (based on boronic acid analogs, ).

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Add antioxidants (e.g., BHT) if decomposition exceeds 5%.

- Characterization Post-Storage : Re-analyze using DSC to detect polymorphic changes and FTIR for functional group integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.